N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene ring, a pyrazole ring, and various functional groups such as cyano, difluoromethyl, and tert-butyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiophene ring, the introduction of the cyano group, and the construction of the pyrazole ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique structure and functional groups.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives, pyrazole derivatives, and compounds with cyano and difluoromethyl groups. Examples include:
- Benzothiophene-2-carboxamide
- 1-(Difluoromethyl)-1H-pyrazole-3-carboxamide
- 6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene
Uniqueness
What sets N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE apart is its combination of functional groups and ring structures, which confer unique chemical and biological properties
Properties
Molecular Formula |
C18H20F2N4OS |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(difluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H20F2N4OS/c1-18(2,3)10-4-5-11-12(9-21)16(26-14(11)8-10)22-15(25)13-6-7-24(23-13)17(19)20/h6-7,10,17H,4-5,8H2,1-3H3,(H,22,25) |
InChI Key |
POHVJROAWKQOKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN(C=C3)C(F)F |
Origin of Product |
United States |
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